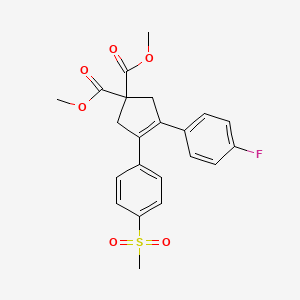
Dimethyl 3-(4-fluorophenyl)-4-(4-(methylsulfonyl)phenyl)cyclopent-3-ene-1,1-dicarboxylate
Vue d'ensemble
Description
Dimethyl 3-(4-fluorophenyl)-4-(4-(methylsulfonyl)phenyl)cyclopent-3-ene-1,1-dicarboxylate is a useful research compound. Its molecular formula is C22H21FO6S and its molecular weight is 432.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Dimethyl 3-(4-fluorophenyl)-4-(4-(methylsulfonyl)phenyl)cyclopent-3-ene-1,1-dicarboxylate, also known by its CAS number 159429-83-1, is a compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anticancer effects. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H21FO6S
- Molecular Weight : 432.46 g/mol
- IUPAC Name : Dimethyl 3-(4-fluorophenyl)-4-(4-methylsulfonylphenyl)cyclopent-3-ene-1,1-dicarboxylate
This compound is believed to exert its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are critical in the inflammatory process and are often targeted in the development of anti-inflammatory drugs.
Inhibition Studies
Research indicates that derivatives of this compound exhibit significant COX inhibitory activity. For instance, related compounds have shown IC50 values for COX-1 inhibition as low as 2.8 μM, suggesting a strong potential for anti-inflammatory applications . Additionally, studies have demonstrated that these compounds can enhance the cytotoxic effects of established anticancer therapies like gefitinib and 5-fluorouracil, indicating a possible synergistic effect in cancer treatment .
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound significantly reduces inflammation markers in various models. For example:
- Carrageenan Paw Edema Model : This model showed a reduction in paw swelling by approximately 54% at a dose of 0.01 mmol/kg .
Cytotoxicity
The compound has also been evaluated for its cytotoxic effects on cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HSC-3 (Squamous Cell Carcinoma) | 7.5 |
These values indicate promising potential for further development as an anticancer agent .
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds with similar structures:
- Study on Myometrial Contractions : A comparative study evaluated the effects of Dimethyl derivatives on isolated pregnant human myometrial strips. The results indicated that these compounds inhibited contractions more effectively than nimesulide, another well-known COX inhibitor . This suggests potential applications in managing labor or other obstetric conditions.
- Synergistic Effects with Antineoplastic Drugs : Research has shown that combining Dimethyl derivatives with gefitinib resulted in enhanced cytotoxicity against cancer cells compared to either agent alone. This highlights the compound's potential role in combination therapy for cancer treatment .
Propriétés
IUPAC Name |
dimethyl 3-(4-fluorophenyl)-4-(4-methylsulfonylphenyl)cyclopent-3-ene-1,1-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FO6S/c1-28-20(24)22(21(25)29-2)12-18(14-4-8-16(23)9-5-14)19(13-22)15-6-10-17(11-7-15)30(3,26)27/h4-11H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNYXPUOQSXAER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(=C(C1)C2=CC=C(C=C2)S(=O)(=O)C)C3=CC=C(C=C3)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














